BenchChemオンラインストアへようこそ!

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

BACE1 inhibition Alzheimer's disease stereochemistry-activity relationship

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547833-06-6) is a cyclopropane-1-carboxylic acid derivative featuring a meta-bromophenyl substituent at C1 and a hydroxymethyl group at C2 of the cyclopropane ring. With a molecular weight of 271.11 g/mol and molecular formula C₁₁H₁₁BrO₃, this compound belongs to the cyclopropanecarboxylic acid class and is primarily utilized as a research intermediate and fragment scaffold in medicinal chemistry.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
Cat. No. B13088488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1C(C1(C2=CC(=CC=C2)Br)C(=O)O)CO
InChIInChI=1S/C11H11BrO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)
InChIKeyPMKFUKUCCZQILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid – Cyclopropane Scaffold for Stereochemistry-Dependent BACE1 Inhibition


1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547833-06-6) is a cyclopropane-1-carboxylic acid derivative featuring a meta-bromophenyl substituent at C1 and a hydroxymethyl group at C2 of the cyclopropane ring. With a molecular weight of 271.11 g/mol and molecular formula C₁₁H₁₁BrO₃, this compound belongs to the cyclopropanecarboxylic acid class and is primarily utilized as a research intermediate and fragment scaffold in medicinal chemistry [1]. Its conformational rigidity, derivatizable functional groups, and stereochemical complexity distinguish it from simpler bromophenyl-cyclopropane carboxylic acid analogs. Published quantitative differentiation data are currently concentrated in the BACE1 (β-secretase) inhibitor domain, with broader biological profiling across additional targets not yet reported [2].

Why 1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Cannot Be Freely Substituted with In-Class Analogs


Substituting 1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid with closely related analogs—such as positional isomers (2-bromo or 4-bromo), des-hydroxymethyl derivatives, or stereochemically undefined mixtures—introduces measurable changes in target binding, physicochemical properties, and synthetic utility. Published BACE1 structure-activity relationship (SAR) data demonstrate that the cis-(1S,2R) stereochemistry is critical for inhibitory activity: the (1S,2R) enantiomer sodium salt exhibits an IC₅₀ of 157 μM, whereas the (1R,2S) enantiomer is approximately 4-fold weaker (IC₅₀ = 619 μM), and trans isomers are essentially inactive (IC₅₀ > 2000 μM) [1]. Additionally, the hydroxymethyl group significantly modulates hydrogen bonding capacity and lipophilicity relative to the des-hydroxy analog 1-(3-bromophenyl)cyclopropane-1-carboxylic acid [2]. These quantitative differences mean that a generic in-class substitution without stereochemical and functional group specification will yield unpredictable biological and physicochemical outcomes, making informed procurement based on precise structural identity essential.

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid – Quantitative Differentiation Evidence vs. Closest Analogs


BACE1 Inhibitory Activity: (1S,2R) Enantiomer vs. (1R,2S) Enantiomer vs. Trans Isomers

In a head-to-head comparison of four cyclopropane stereoisomers evaluated under identical BACE1 ELISA assay conditions, the cis-(1S,2R) isomer (tested as the sodium salt, CAS 1402883-80-0) demonstrated an IC₅₀ of 157 μM, representing the most potent configuration among the cyclopropane-constrained analogs [1]. The enantiomeric cis-(1R,2S) isomer was approximately 4-fold weaker with an IC₅₀ of 619 μM, while both trans isomers (7 and ent-7) showed no measurable inhibitory activity (IC₅₀ > 2000 μM). The non-restricted ethylene linker reference compound 2 exhibited an IC₅₀ of 171 μM, confirming that the cyclopropane constraint maintains potency while introducing stereochemical dependence [1]. For compound procured as the racemic free acid (CAS 1547833-06-6), the BACE1 inhibitory activity is expected to fall between the two cis enantiomeric values, i.e., the presence of the less active (1R,2S) enantiomer as a statistical diluent (50% of racemate) reduces the effective per-mass potency relative to the stereochemically pure (1S,2R) sodium salt.

BACE1 inhibition Alzheimer's disease stereochemistry-activity relationship

Lipophilicity Modulation: Hydroxymethyl-Containing Compound vs. Des-Hydroxy Analog

The computed XLogP3 of 1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is 1.6 [1]. In contrast, the des-hydroxymethyl analog, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5), lacks the polar -CH₂OH group and exhibits an estimated XLogP3 of approximately 2.5–3.0 based on standard -CH₂OH → -H LogP reduction of ~0.9–1.4 units for aromatic carboxylic acids, as established by comprehensive LogP method comparison studies [2]. This lower lipophilicity confers improved aqueous solubility and reduced non-specific protein binding, which are critical variables in biochemical assay development and fragment-based screening.

Lipophilicity XLogP3 physicochemical property drug-likeness

Hydrogen Bond Donor/Acceptor Count: Enhanced Intermolecular Interaction Potential vs. Des-Hydroxy Analog

The target compound possesses 2 hydrogen bond donors (carboxylic acid -OH and hydroxymethyl -OH) and 3 hydrogen bond acceptors (carboxylic acid C=O, hydroxymethyl -O-, and bromine), totaling 5 H-bond functional groups [1]. The des-hydroxymethyl analog, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5), has only 1 HBD and 2 HBA (carboxylic acid and bromine), totaling 3 H-bond functional groups. The additional -CH₂OH group in the target compound provides a supplementary hydrogen bonding site that can engage in specific interactions with biological targets. In the BACE1 co-crystal structure of the closely related (1S,2R) sodium salt, the carboxylate oxygen atoms form critical hydrogen-bond contacts with Asp32 and Asp228 of the BACE1 active site, while the cyclopropane ring enables a unique CH-π interaction with the Tyr71 side chain [2].

hydrogen bonding intermolecular interaction drug design fragment-based screening

Synthetic Derivatization Utility: Hydroxymethyl as a Strategic Functional Handle vs. Des-Hydroxy Analogs

The presence of the hydroxymethyl (-CH₂OH) group at the C2 position of the cyclopropane ring in the target compound provides a chemically orthogonal derivatization site that is absent in simpler analogs such as 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5) and positional isomers lacking this functionality [1]. In the BACE1 inhibitor optimization campaign reported by Yonezawa et al., elaboration of the cyclopropane scaffold through the functional handles present in compound 6 (the (1S,2R) sodium salt analog of the target compound) led to derivatives with significantly improved potency: meta-substituted derivatives achieved IC₅₀ values as low as 4.6 μM (compound 33), representing a >34-fold improvement over the parent 157 μM compound [1]. Further optimization at the para position through alkoxy chain introduction yielded compound 48 with an IC₅₀ of 10.2 μM, demonstrating the scaffold's capacity for systematic SAR exploration [1].

synthetic intermediate derivatization medicinal chemistry building block

Positional Isomer Differentiation: Meta-Bromo (3-Br) Substitution Pattern vs. Ortho- and Para-Bromo Analogs

The 3-bromo (meta) substitution pattern on the phenyl ring of 1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547833-06-6) distinguishes it from the 2-bromo (ortho, CAS 1552846-53-3) and 4-bromo (para, CAS 1556661-35-8) positional isomers. In the BACE1 co-crystal structure of the (1S,2R) enantiomer analog, the meta-bromophenyl ring is accommodated in the S1 pocket of BACE1 with favorable hydrophobic interactions, and the meta-substitution geometry places the bromine atom in a steric environment compatible with the binding pocket architecture [1]. While direct comparative BACE1 activity data for the ortho- and para-bromo isomers of 1-(bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid are not publicly available, the ortho-substitution would introduce steric clash with the cyclopropane ring and hydroxymethyl group, potentially altering the conformational preference of the biaryl system, while the para-substitution would reposition the bromine atom's electronic and steric influence relative to the biological target [1].

positional isomer bromine substitution cross-coupling reactivity S1 pocket compatibility

Commercial Purity, Vendor Availability, and Batch-to-Batch QC Reproducibility

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547833-06-6) is commercially supplied at a minimum purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC characterization available from multiple established vendors (Bidepharm, AKSci, Leyan) . In contrast, the stereochemically pure (1S,2R) sodium salt (CAS 1402883-80-0) is not readily available in multi-gram quantities from major commercial suppliers, limiting its accessibility for large-scale studies. While the positional isomers (2-bromo and 4-bromo analogs) are also listed at 95% purity, the 3-bromo isomer benefits from broader vendor coverage and more comprehensive multi-technique analytical characterization, providing enhanced procurement confidence .

purity specification quality control procurement batch consistency

Optimal Application Scenarios for 1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Based on Evidence-Based Differentiation


Fragment-Based BACE1 Inhibitor Lead Discovery Requiring Conformational Rigidity

For fragment-based drug discovery programs targeting BACE1, 1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid serves as a conformationally restricted scaffold that provides a documented CH-π interaction with the Tyr71 residue of BACE1, as confirmed by X-ray crystallography (PDB: 3VV8) [1]. The racemic free acid (CAS 1547833-06-6) can be used as a starting point for fragment elaboration, with the understanding that the (1S,2R) stereoisomer is the active species (IC₅₀ = 157 μM) and the (1R,2S) isomer is approximately 4-fold weaker (IC₅₀ = 619 μM) [1]. Researchers should either perform chiral resolution to isolate the active enantiomer or apply an appropriate estimated potency correction factor (~2-fold per-mass reduction) when interpreting racemic screening results.

Synthetic Intermediate for Diversifiable Cyclopropane Building Block Libraries

The orthogonal reactivity of the carboxylic acid, hydroxymethyl, and 3-bromophenyl functional groups makes this compound an ideal synthetic intermediate for constructing diversified cyclopropane libraries. The -CH₂OH group can be selectively oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used for ester/ether formation—all while preserving the cyclopropane ring integrity. The documented SAR trajectory from Yonezawa et al. (2012), where scaffold elaboration achieved >34-fold potency improvement (from 157 μM to 4.6 μM), validates the utility of this compound as a starting point for systematic medicinal chemistry optimization [1].

Physicochemical Property Benchmarking in Cyclopropane Fragment Collections

With a computed XLogP3 of 1.6, 2 HBD, 3 HBA, and topological polar surface area of 57.5 Ų [1], this compound occupies a favorable fragment-like physicochemical space (MW 271.11, within the 'Rule of Three' for fragments). It can serve as a benchmark compound for evaluating the property profiles of cyclopropane-containing fragment libraries. Its ~1.0 LogP unit reduction compared to the des-hydroxymethyl analog makes it particularly suitable for biochemical assays where non-specific binding and solubility limitations are concerns, providing a measurable advantage in aqueous assay compatibility [1].

Structure-Activity Relationship Studies of Meta-Substituted Bromophenyl Cyclopropane Scaffolds

The meta-bromo substitution pattern on the phenyl ring distinguishes this compound from its ortho- and para-bromo positional isomers. In the published BACE1 co-crystal structure, the meta-bromophenyl ring is productively accommodated in the S1 pocket with hydrophobic interactions [1]. For structure-based drug design programs systematically exploring halogen position effects on target binding, reactivity, and molecular recognition, the 3-bromo isomer provides a distinct electronic (σ_meta = +0.39) and steric profile compared to ortho- (σ_ortho = +0.41 with additional steric proximity effects) and para-substituted (σ_para = +0.23) analogs, offering a validated starting point where binding pocket compatibility has been experimentally confirmed.

Quote Request

Request a Quote for 1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.